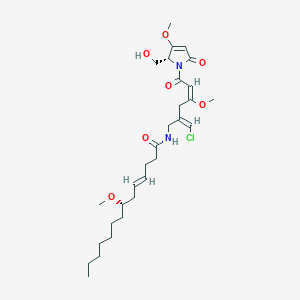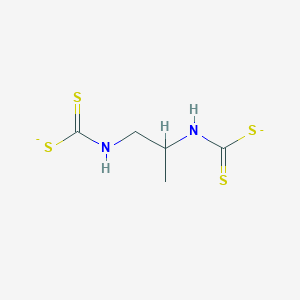
Propylene 1,2-bis(dithiocarbamate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propylene 1,2-bis(dithiocarbamate) is a member of the class of dithiocarbamate anions resulting from the deprotonation of both of the dithiocarbamic acid moieties of propylene 1,2-bis(dithiocarbamic acid). The major species at pH 7.3. It is a conjugate base of a propylene 1,2-bis(dithiocarbamic acid).
Applications De Recherche Scientifique
1. Macrocyclic Molecular Rotors
Propylene 1,2-bis(dithiocarbamate) (bdtc) has been used in the synthesis of macrocyclic molecular rotors. For example, compounds synthesized with bdtc ligands exhibited rotational motion within macrocyclic assemblies in the solid state (Torres-Huerta et al., 2014).
2. Copolymer Synthesis
In the field of polymer chemistry, dithiocarbamate derivatives, such as S-tert-alkyl-N,N-alkoxycarbonylalkyldithiocarbamates, have been developed for the synthesis of multiblock copolymers via controlled radical polymerization (Bussels & Koning, 2005).
3. Development of Water-Soluble Polymers
Propylene 1,2-bis(dithiocarbamate) has been utilized in the development of water-soluble polymers, like poly(p-phenylene vinylene) derivatives, making these polymers suitable for environmentally friendly solvent systems (Vandenbergh et al., 2011).
4. Membrane Electrodes
In analytical chemistry, dithiocarbamate derivatives have been employed in creating membrane electrodes for improved selectivity in ion detection, particularly for copper ions (Kamata et al., 1989).
5. Anion Recognition Studies
Propylene 1,2-bis(dithiocarbamate) complexes have been studied for their potential in anion recognition, useful in sensing and environmental monitoring (Vasquez-Ríos et al., 2016).
6. Interlinked Gold Nanoparticle Assemblies
These compounds have been used in the formation of three-dimensional interlinked gold nanoparticle assemblies, exploring their optical and electrical properties, relevant in materials science (Wessels et al., 2004).
Propriétés
Nom du produit |
Propylene 1,2-bis(dithiocarbamate) |
|---|---|
Formule moléculaire |
C5H8N2S4-2 |
Poids moléculaire |
224.4 g/mol |
Nom IUPAC |
N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate |
InChI |
InChI=1S/C5H10N2S4/c1-3(7-5(10)11)2-6-4(8)9/h3H,2H2,1H3,(H2,6,8,9)(H2,7,10,11)/p-2 |
Clé InChI |
IJIHYLHFNAWUGR-UHFFFAOYSA-L |
SMILES canonique |
CC(CNC(=S)[S-])NC(=S)[S-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



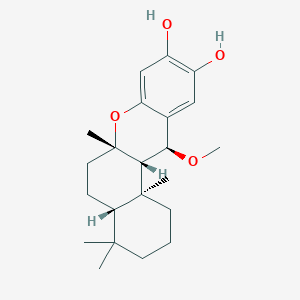

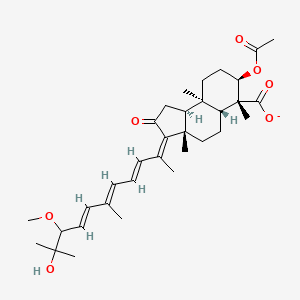

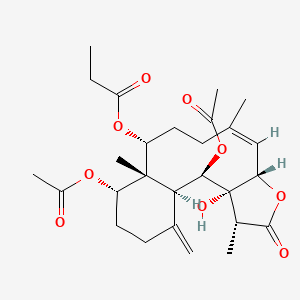

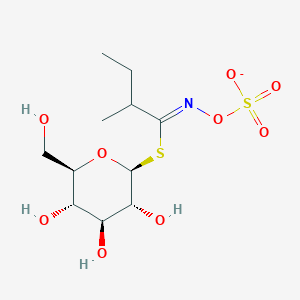
![2-[[4-[(1-Methyl-2-oxo-4-quinolinyl)oxy]-1-oxobutyl]amino]benzoic acid methyl ester](/img/structure/B1259889.png)

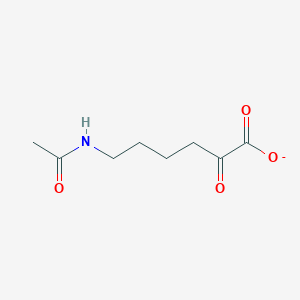

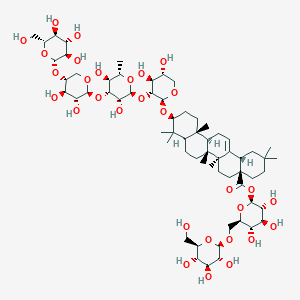
![[(1S,2R,5S,7R,8R,10S,11R,12S)-11-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-13-oxo-9-oxatetracyclo[8.2.1.02,8.05,7]tridecan-12-yl] acetate](/img/structure/B1259895.png)
